

Spectroscopic Analysis of 4-Bromo-1-methylpyridin-2(1H)-one: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-1-methylpyridin-2(1H)-one

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Disclaimer: As of December 2025, a comprehensive, publicly available experimental dataset for the ^1H and ^{13}C NMR spectra of **4-Bromo-1-methylpyridin-2(1H)-one** could not be located in surveyed scientific literature and spectral databases. This guide provides a detailed framework for the acquisition and interpretation of this data, including predicted spectral information based on established principles of nuclear magnetic resonance spectroscopy. The provided protocols and data tables are intended to serve as a reference for researchers actively engaged in the synthesis and characterization of this molecule.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ^1H and ^{13}C NMR spectral data for **4-Bromo-1-methylpyridin-2(1H)-one**. These predictions are derived from the analysis of its chemical structure and the known effects of substituents on chemical shifts in similar heterocyclic systems.

Table 1: Predicted ^1H NMR Data for **4-Bromo-1-methylpyridin-2(1H)-one**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Integration
H-3	6.5 - 6.7	Doublet (d)	2-3	1H
H-5	7.4 - 7.6	Doublet of doublets (dd)	7-8, 2-3	1H
H-6	7.2 - 7.4	Doublet (d)	7-8	1H
N-CH ₃	3.5 - 3.7	Singlet (s)	N/A	3H

Table 2: Predicted ¹³C NMR Data for **4-Bromo-1-methylpyridin-2(1H)-one**

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-2 (C=O)	160 - 165
C-3	115 - 120
C-4 (C-Br)	105 - 110
C-5	140 - 145
C-6	120 - 125
N-CH ₃	35 - 40

Experimental Protocols

A detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra is crucial for the accurate structural elucidation of **4-Bromo-1-methylpyridin-2(1H)-one**.

Sample Preparation

- Sample Weighing: Accurately weigh 5-10 mg of high-purity **4-Bromo-1-methylpyridin-2(1H)-one**.

- Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl_3) is a common choice, though other solvents such as dimethyl sulfoxide-d₆ (DMSO-d_6) or acetone-d₆ may be used depending on solubility. The choice of solvent will influence the chemical shifts.
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0 ppm.
- Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
- Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool into the NMR tube to prevent magnetic field distortions.

NMR Spectrometer Setup and Data Acquisition

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and sensitivity.
- Tuning and Matching: Tune and match the NMR probe to the frequencies of ^1H and ^{13}C .
- Locking: Lock the spectrometer on the deuterium signal of the solvent to maintain a stable magnetic field.
- Shimming: Shim the magnetic field to achieve homogeneity and improve spectral resolution. This can be performed manually or using an automated routine.
- ^1H NMR Acquisition:
 - Use a standard single-pulse experiment.
 - Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
 - Set appropriate spectral width and acquisition time.
- ^{13}C NMR Acquisition:

- Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.
- A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ^{13}C isotope and the quaternary carbons.
- Consider using advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of CH , CH_2 , and CH_3 groups.

Data Processing

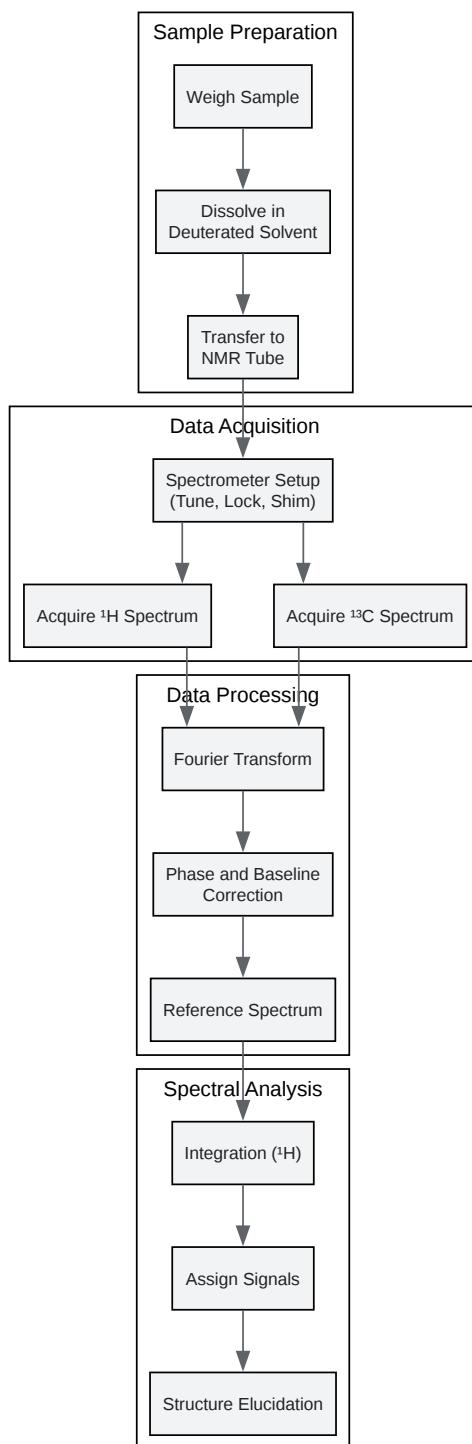
- Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs) to convert the time-domain data into the frequency domain.
- Phasing: Manually or automatically phase the spectra to ensure all peaks are in the absorptive mode.
- Baseline Correction: Apply a baseline correction to obtain a flat baseline.
- Referencing: Reference the spectra to the internal standard (TMS at 0 ppm) or the residual solvent peak.
- Integration: Integrate the peaks in the ^1H NMR spectrum to determine the relative ratios of the different types of protons.

Visualizations

The following diagrams illustrate the structural and procedural aspects of the NMR analysis of **4-Bromo-1-methylpyridin-2(1H)-one**.

Caption: Chemical structure and predicted NMR assignments.

General NMR Experimental Workflow

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Caption: Workflow for NMR data acquisition and analysis.

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